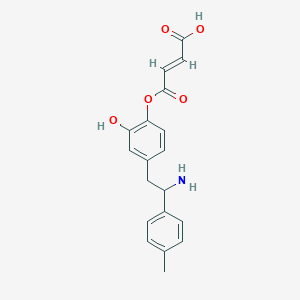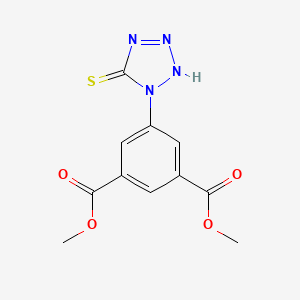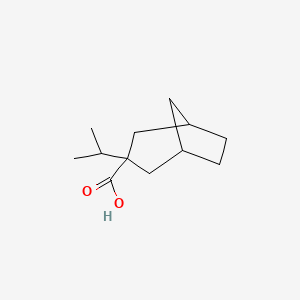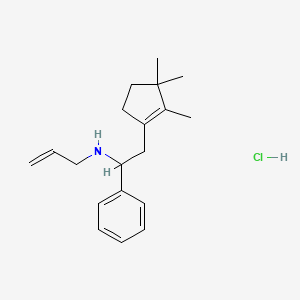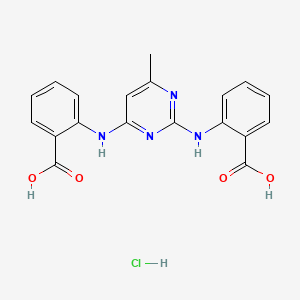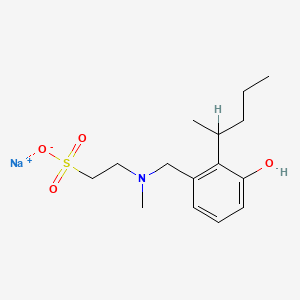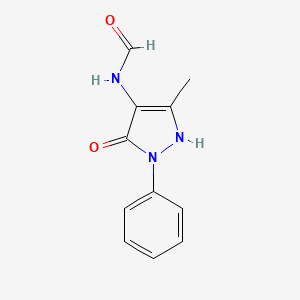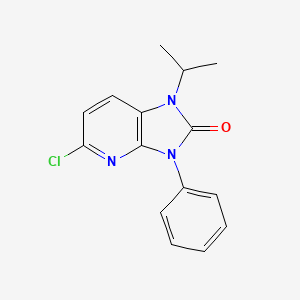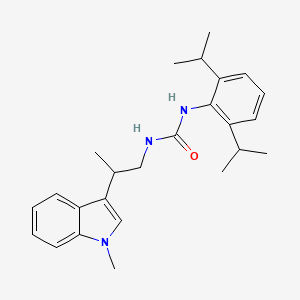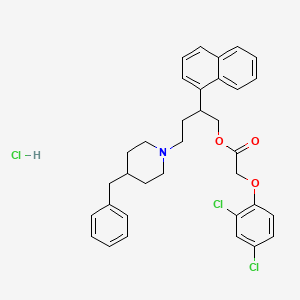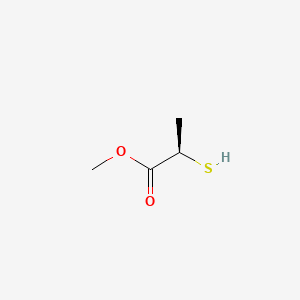
Morphothiadine mesilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring, a bromofluorophenyl group, a morpholinylmethyl group, and a thiazolyl group. The compound is often used in various scientific research applications due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the bromofluorophenyl group, and the attachment of the morpholinylmethyl and thiazolyl groups. Common reagents used in these reactions include bromine, fluorine, morpholine, and thiazole derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help improve the yield and purity of the final product. Additionally, industrial production methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to changes in its chemical properties.
Substitution: The bromofluorophenyl group can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions can yield various substituted analogs with different functional groups.
科学的研究の応用
5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study the compound’s potential biological activities, such as its effects on cellular processes and its interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
類似化合物との比較
Similar Compounds
Similar compounds to 5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) include other pyrimidine derivatives with different substituents, such as:
- 5-Pyrimidinecarboxylic acid, 4-(2-chloro-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester
- 5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-methylphenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester
Uniqueness
The uniqueness of 5-Pyrimidinecarboxylic acid, 4-(2-bromo-4-fluorophenyl)-1,4-dihydro-6-(4-morpholinylmethyl)-2-(2-thiazolyl)-, ethyl ester, methanesulfonate (1:1) lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
1646361-04-7 |
|---|---|
分子式 |
C22H26BrFN4O6S2 |
分子量 |
605.5 g/mol |
IUPAC名 |
ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate;methanesulfonic acid |
InChI |
InChI=1S/C21H22BrFN4O3S.CH4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22;1-5(2,3)4/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26);1H3,(H,2,3,4) |
InChIキー |
FDMKMKYZDJHHFM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


